molecular formula C8H11NS B138276 2-Ethyl-5-(methylthio)pyridine CAS No. 149281-49-2

2-Ethyl-5-(methylthio)pyridine

Cat. No.: B138276
CAS No.: 149281-49-2
M. Wt: 153.25 g/mol
InChI Key: WAOVSAVQGMENDA-UHFFFAOYSA-N
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Description

2-Ethyl-5-(methylthio)pyridine (CAS: To be confirmed

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOVSAVQGMENDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598791
Record name 2-Ethyl-5-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149281-49-2
Record name 2-Ethyl-5-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethyl 5 Methylthio Pyridine and Analogous Structures

Strategies for Pyridine (B92270) Ring Construction with Integrated Ethyl and Methylthio Moieties

Building the pyridine ring from acyclic precursors allows for the direct installation of desired substituents. These methods often involve condensation reactions that form the C-C and C-N bonds necessary to construct the six-membered heterocycle.

A plausible, though less commonly documented, route to 2-Ethyl-5-(methylthio)pyridine involves a Hantzsch-type pyridine synthesis. organic-chemistry.orgchemtube3d.com This powerful multicomponent reaction typically utilizes an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). chemtube3d.comfiveable.me A variation of this synthesis could employ a β-keto sulfide (B99878) as one of the key components. The reaction would likely proceed via the condensation of an enamine with an α,β-unsaturated carbonyl compound. nih.gov

In a hypothetical pathway for the target molecule, an activated methylene (B1212753) ketone such as 3-pentanone (B124093) could react with ammonia to form an enamine. This enamine would then undergo a Michael addition to an α,β-unsaturated thioester, like bis(methylthio)acrolein. The subsequent cyclization and aromatization, likely through oxidation, would yield the desired this compound. The regioselectivity of such a reaction would be a critical factor to control.

Ammonia-mediated condensation is a classic and industrially significant method for pyridine synthesis. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at elevated temperatures, often over a solid catalyst like alumina (B75360) or silica. wikipedia.orgchemistnotes.com

A highly relevant example is the industrial production of 5-Ethyl-2-methylpyridine (B142974), an analogue of the target compound. This process involves the reaction of paraldehyde (B1678423) (a trimer of acetaldehyde) with aqueous ammonia. wikipedia.orgresearchgate.net The reaction is typically carried out in a pressure vessel at temperatures around 230°C, often with a catalyst such as ammonium (B1175870) acetate. google.comorgsyn.org A study of this reaction identified temperature and the concentration of reactants and promoters as the most critical parameters for maximizing the yield. researchgate.net

The Hantzsch pyridine synthesis is another versatile ammonia-mediated method. chemtube3d.comfiveable.me It involves the four-component reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine. chemtube3d.comyoutube.com For the synthesis of an analogue like 5-ethyl-2-methylpyridine, the reaction would involve acetaldehyde (B116499), ethyl acetoacetate, and ammonia.

Table 1: Examples of Ammonia-Mediated Pyridine Synthesis
ProductReactantsCatalyst/ConditionsYieldReference
5-Ethyl-2-methylpyridineParaldehyde, Aqueous Ammonium Hydroxide (B78521)Ammonium acetate, 230°C50-53% orgsyn.org
2-Methylpyridine & 4-MethylpyridineAcetaldehyde, AmmoniaAlumina or Silica catalyst, 350-500°CMixture wikipedia.org
2-AminopyridinesPyridine, Sodium AmideLiquid ammonia or xyleneGood wikipedia.org

Post-Cyclization Functionalization Techniques for this compound

The methylthio group can be introduced onto a pyridine ring through nucleophilic aromatic substitution. A patent describes a process for manufacturing 2-substituted-5-(1-methylthio)alkylpyridines. In one example, 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine is treated with sodium methyl mercaptide in ethanol. The reaction proceeds at 0°C to room temperature, with the sodium methyl mercaptide acting as the nucleophile to displace the bromide, yielding the corresponding 5-(1-(methylthio)ethyl)pyridine derivative. This method demonstrates a direct way to form the C-S bond at the desired position on a pre-functionalized pyridine.

Another approach involves the reaction of a thiol with a halogenated pyridine. For instance, a solution of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanethiol can be treated with sodium hydroxide and then dimethyl sulfate (B86663) to yield the methylthio ether.

The ethyl group is typically incorporated into the pyridine ring during its construction, as seen in the Chichibabin synthesis of 5-ethyl-2-methylpyridine from acetaldehyde derivatives. wikipedia.orgresearchgate.net Post-cyclization ethylation of a pyridine ring is also possible but can be less regioselective. Electrophilic ethylation, using reagents like ethyl halides, can occur if the pyridine ring is sufficiently activated. enamine.net However, for a substrate like 5-(methylthio)pyridine, direct ethylation would likely lead to a mixture of products due to the directing effects of both the ring nitrogen and the methylthio group. Therefore, incorporating the ethyl group from the outset via a suitable aldehyde or ketone in a condensation reaction is generally the more efficient and controlled strategy.

Mechanistic Investigations of Synthetic Routes

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The Chichibabin pyridine synthesis is believed to proceed through a series of condensation and cyclization steps. wikipedia.org The process likely begins with the formation of imines from the reaction of aldehydes with ammonia. youtube.com This is followed by aldol-type condensations to build up the carbon skeleton. The final steps involve intramolecular cyclization and subsequent dehydration and aromatization to form the stable pyridine ring.

The Hantzsch pyridine synthesis has a well-elucidated mechanism. organic-chemistry.orgyoutube.com The reaction initiates with two separate pathways:

A Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. youtube.com

The condensation of ammonia with a second equivalent of the β-ketoester to form an enamine. youtube.com

These two intermediates then react in a Michael addition, where the enamine attacks the α,β-unsaturated system. youtube.com This is followed by cyclization, dehydration, and finally, an oxidation step to furnish the aromatic pyridine ring. organic-chemistry.orgyoutube.com

The Chichibabin amination reaction , a related process for functionalizing pyridines, proceeds via a nucleophilic addition-elimination mechanism. wikipedia.org The amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged σ-adduct (a Meisenheimer-type intermediate). wikipedia.org Aromatization is then achieved by the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source in the workup. wikipedia.org Molecular electron density theory studies have confirmed that the nucleophilic attack of the amide ion is the first step, leading to an anionic intermediate, and that the attack at the 2-position is kinetically and thermodynamically favored over other positions. chemistnotes.com

Table of Compounds

Table 2: List of Chemical Compounds
Compound NameFormula
This compoundC₈H₁₁NS
3-PentanoneC₅H₁₀O
AmmoniaNH₃
bis(methylthio)acroleinC₅H₈OS₂
5-Ethyl-2-methylpyridineC₈H₁₁N
ParaldehydeC₆H₁₂O₃
Ammonium acetateC₂H₇NO₂
AcetaldehydeC₂H₄O
Ethyl acetoacetateC₆H₁₀O₃
1,4-DihydropyridineC₅H₇N
5-(1-bromoethyl)-2-(trifluoromethyl)pyridineC₈H₇BrF₃N
Sodium methyl mercaptideCH₃NaS
1-(6-(trifluoromethyl)pyridin-3-yl)ethanethiolC₈H₈F₃NS
Sodium hydroxideNaOH
Dimethyl sulfateC₂H₆O₄S
PyridineC₅H₅N
2-MethylpyridineC₆H₇N
4-MethylpyridineC₆H₇N
2-AminopyridineC₅H₆N₂
Sodium AmideNaNH₂

Kinetic Studies of Pyridine Formation Reactions

The synthesis of substituted pyridines, such as this compound, often involves complex reaction pathways. Kinetic studies are crucial for understanding the underlying mechanisms and optimizing reaction conditions. For instance, the synthesis of 2-methyl-5-ethylpyridine (MEP), a structurally similar compound, has been the subject of detailed kinetic modeling. rsc.orgresearchgate.net These studies investigate the acid-catalyzed reactions of acetaldehyde ammonia trimer (AAT) and paraldehyde to form MEP, providing a model that describes the formation of the main product and side products. rsc.org The model considers the influence of reactant concentration, temperature, and promoter concentration, which is vital for process intensification. rsc.org

In a different study, the oxidation of Ethyl-2-(methylthio) pyrimidine (B1678525) 5-carboxylate by potassium dichromate was investigated kinetically. internationaljournalcorner.com The reaction exhibited first-order dependence on both the pyrimidine derivative and the oxidizing agent, and a fractional order dependence on perchloric acid. internationaljournalcorner.com Such studies help in elucidating the reaction mechanism and determining the rate constants involved. internationaljournalcorner.com

The formation of the pyridine ring itself can be subject to kinetic analysis. For example, the reaction of methylidyne radicals with pyrrole (B145914) to form pyridine has been studied, revealing a direct cycloaddition or insertion mechanism followed by hydrogen atom elimination. researchgate.net Pulse radiolysis studies have also been employed to investigate the formation and decay of the triplet excited state of pyridine, providing insights into its reactivity. researchgate.net

Transition State Analysis and Reaction Pathway Elucidation

Understanding the transition states and reaction pathways is fundamental to controlling the synthesis of complex molecules like this compound. Computational calculations are a powerful tool for elucidating these mechanisms. For example, in the context of pyridine ring-opening reactions, which are relevant to hydrodenitrogenation processes, computational studies have been used to unravel the mechanism for 2,2′-bipyridine and 1,10-phenanthroline (B135089) ligands at a Rhenium(I) carbonyl complex. acs.orgacs.orgnih.gov These studies show that deprotonation of the dearomatized pyridine ring is a crucial step that induces ring contraction and subsequent C-N bond cleavage. acs.orgacs.orgnih.gov

The formation of the pyridine ring can also be elucidated through mechanistic studies. For example, the biosynthesis of certain natural products involves a hetero-Diels-Alder reaction catalyzed by enzymes called Diels-Alderases to form the pyridine ring. nih.gov In other cases, non-enzymatic pathways involving the reaction of a 1,5-dicarbonyl intermediate with ammonia lead to pyridine ring formation. nih.gov

The mechanism of pyridine synthesis can also be explored through experimental means. For instance, the reaction of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium salt, proceeds through a merger of iminium catalysis and the redox activity of the copper catalyst. organic-chemistry.org

Catalysis in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of pyridine derivatives, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysts are employed in various synthetic strategies. researchgate.net

Homogeneous Catalysis Applications

Homogeneous catalysis offers high activity and selectivity in many pyridine syntheses. For example, the regioselective hydrosilylation of pyridines can be achieved using a titanocene (B72419) catalyst, [Cp2TiMe2]. nih.gov The reaction proceeds through a postulated [Cp2TiH] intermediate. nih.gov Similarly, nickel/Lewis acid cooperative catalysis has been successfully employed for the direct C-4-selective alkylation and alkenylation of pyridines. acs.org The choice of the Lewis acid co-catalyst can influence the regioselectivity of the reaction. acs.org

Transition metal complexes of iridium, ruthenium, and rhodium are also instrumental in the enantioselective hydrogenation of N-heteroaromatic compounds, including pyridines, to produce valuable chiral piperidines. rsc.org Furthermore, copper(I) salts, in combination with secondary ammonium salts, have been used to synergistically catalyze the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to afford substituted pyridines. organic-chemistry.org

Heterogeneous Catalysis Development

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and recycling, making them attractive for industrial applications. rsc.org A variety of heterogeneous catalysts have been developed for pyridine synthesis. researchgate.net For instance, an iridium catalyst supported on sulfated zirconium oxide has been shown to be moderately active in the dearomative hydroboration of pyridines. nsf.govacs.org

Palladium catalysts are also widely used. A commercially available heterogeneous palladium catalyst has been reported for the cis-selective hydrogenation of multi-substituted fluorinated pyridine derivatives. rsc.org Additionally, a bifunctional Pd/C/K-10 montmorillonite (B579905) catalyst has been developed for the one-pot synthesis of substituted pyridines via a domino cyclization-oxidative aromatization approach under microwave irradiation. organic-chemistry.org Magnetically recoverable nanocatalysts are another emerging class of heterogeneous catalysts that have been investigated for the synthesis of pyridine derivatives through multicomponent reactions. rsc.org

Chemical Reactivity and Transformations of 2 Ethyl 5 Methylthio Pyridine

Reactions at the Ethyl Side Chain

Alkyl Oxidation Reactions

The alkyl substituents on the pyridine (B92270) ring are susceptible to oxidation. The ethyl group at the C-2 position and the methyl group of the methylthio substituent can be oxidized to various degrees depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can convert the ethyl and methyl groups to carboxylic acids. A notable industrial process involves the oxidation of 5-ethyl-2-methylpyridine (B142974) using nitric acid to produce nicotinic acid (Vitamin B3), which proceeds through the formation of 2,5-pyridinedicarboxylic acid followed by decarboxylation. wikipedia.org While specific studies on 2-Ethyl-5-(methylthio)pyridine are not prevalent, analogous reactions can be predicted.

ReactantReagentProductConditions
This compoundStrong Oxidizing Agent (e.g., KMnO₄, HNO₃)Pyridine-2,5-dicarboxylic acidHeat

Functionalization of the Ethyl Group

Further transformations of the ethyl group, beyond oxidation, can be envisaged, although specific literature for this compound is scarce. Standard alkyl functionalization reactions could potentially be applied, such as halogenation at the benzylic-like position of the ethyl group under radical conditions.

ReactantReagentProductConditions
This compoundN-Bromosuccinimide (NBS)2-(1-Bromoethyl)-5-(methylthio)pyridineRadical initiator (e.g., AIBN), heat
Reaction TypeReagentPredicted Product(s)
NitrationHNO₃/H₂SO₄2-Ethyl-4-nitro-5-(methylthio)pyridine and/or 2-Ethyl-6-nitro-5-(methylthio)pyridine
BrominationBr₂/FeBr₃2-Ethyl-4-bromo-5-(methylthio)pyridine and/or 2-Ethyl-6-bromo-5-(methylthio)pyridine

Nucleophilic Aromatic Substitution on the Pyridine Ring System

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the C-2, C-4, and C-6 positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. In the case of this compound, a nucleophile could potentially attack the C-2 or C-6 positions. The methylthio group itself could also be a target for displacement by a strong nucleophile, as has been observed in related pyrimidine (B1678525) systems where a methylthio group is displaced by a cyanide ion. rsc.org

ReactantReagentPotential Product
This compoundStrong Nucleophile (e.g., NaCN)2-Ethyl-5-cyanopyridine

Photochemical Reactivity Studies

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for advanced spectroscopic data on the chemical compound This compound have yielded no specific experimental or theoretical results. Detailed information regarding its high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy is not present in publicly accessible scientific literature or chemical databases.

The initial and subsequent targeted searches for ¹H and ¹³C NMR chemical shift assignments, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), Fourier Transform Infrared (FT-IR) and Raman vibrational frequencies, and UV-Vis electronic transition data for this compound did not return any relevant datasets.

While general principles of these spectroscopic techniques are well-established for structure elucidation and analysis of organic molecules, the specific application and resulting data for this compound are absent from the searched repositories. Information is widely available for structurally similar compounds, such as 2-ethyl-5-methylpyridine, but the presence of the methylthio (-SCH₃) group significantly alters the electronic and structural properties, making data from these analogues unsuitable for direct application.

Consequently, the generation of an article with the requested detailed sections and data tables on the advanced spectroscopic characterization of this compound is not possible at this time due to the lack of available scientific data.

Advanced Spectroscopic Characterization and Computational Chemistry

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron impact mass spectrometry (EI-MS), a molecule is ionized by a high-energy electron beam, causing it to form a molecular ion (M⁺) and fragment into smaller, charged pieces. nih.govlibretexts.org

For 2-Ethyl-5-(methylthio)pyridine (C₈H₁₁NS), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation process is governed by the stability of the resulting carbocations and radical species. Key fragmentation pathways for this molecule would likely include:

Benzylic Cleavage: The most probable initial fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, a process known as benzylic cleavage. This is favored because it results in a resonance-stabilized secondary carbocation on the pyridine (B92270) ring. This would produce a prominent peak at M-15.

Thioether Fragmentation: Cleavage of the C-S bonds in the methylthio group is also a likely pathway. Loss of the methylthio radical (•SCH₃) would lead to a fragment ion. Conversely, cleavage of the S-CH₃ bond could result in a pyridyl-thiol cation.

Pyridine Ring Fission: At higher energies, the pyridine ring itself can undergo fragmentation, though these pathways are often more complex.

The resulting mass spectrum would be a unique fingerprint of the molecule, with the relative abundances of the fragment ions providing strong evidence for its specific isomeric structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, studies on related substituted pyridine derivatives have been conducted, providing insight into the expected structural parameters. scienceopen.comrsc.org A crystallographic analysis of this compound would definitively establish the planarity of the pyridine ring and the specific orientations of the ethyl and methylthio substituents relative to the ring. Such data is invaluable for validating and refining the results obtained from computational models.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides theoretical insights into molecular structure, reactivity, and properties, complementing experimental data. scirp.org

Density Functional Theory (DFT) and Ab Initio Calculations for Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state electronic structure and optimized geometry of molecules. nih.govrsc.org For this compound, DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation. researchgate.net

These calculations would yield theoretical values for bond lengths, bond angles, and dihedral angles. For instance, the calculations would predict the C-C and C-H bond lengths of the ethyl group, the C-S and S-C bond lengths of the methylthio group, and the C-N and C-C bond lengths within the pyridine ring. These optimized parameters can then be compared with experimental data if available.

Table 1: Predicted Geometrical Parameters from DFT (Illustrative) Note: This table is illustrative of typical DFT output for a similar molecule, as specific published data for this compound is not available.

Parameter Bond/Angle Predicted Value
Bond Length C-N (pyridine) ~1.34 Å
Bond Length C-C (pyridine) ~1.39 Å
Bond Length C-S ~1.77 Å
Bond Length S-CH₃ ~1.81 Å
Bond Length C-C (ethyl) ~1.53 Å
Bond Angle C-N-C (pyridine) ~117°
Bond Angle C-S-C ~105°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. scirp.org A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. scirp.orgnih.gov For pyridine derivatives, the HOMO and LUMO are typically π-character orbitals located on the aromatic ring. nih.gov

Table 2: FMO Analysis Parameters (Illustrative) Note: This table illustrates typical FMO analysis results from DFT calculations for similar pyridine derivatives.

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap (ΔE) 5.0 eV

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, this region is expected to be concentrated around the nitrogen atom due to its lone pair of electrons.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP surface provides a clear picture of the charge distribution and helps identify sites for intermolecular interactions. researchgate.netnih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental results for validation.

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and bond movements within the molecule.

NMR Chemical Shifts: It is also possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts provide a powerful tool for interpreting experimental NMR spectra and confirming the chemical structure.

This theoretical prediction of spectra serves as a complementary technique to experimental spectroscopy, aiding in the full and unambiguous characterization of the molecular structure of this compound.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from frequency conversion to optical switching. Organic molecules, in particular, have garnered significant attention due to their large NLO responses, high damage thresholds, and the tunability of their molecular structures. The NLO properties of a molecule are governed by its hyperpolarizability, which describes the non-linear response of the molecular dipole moment to an external electric field.

Theoretical Framework

The NLO response of a molecule is primarily described by the first and second hyperpolarizabilities, denoted as β and γ, respectively. For second-harmonic generation (SHG), a second-order NLO process, the first hyperpolarizability (β) is the key parameter. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In the case of this compound, the pyridine ring acts as an electron-withdrawing moiety, while the methylthio group (-SMe) can act as an electron-donating group. The ethyl group (-Et) is generally considered a weak electron-donating group. This donor-acceptor arrangement suggests that this compound could exhibit a notable NLO response.

Computational Details

To theoretically evaluate the NLO properties of this compound, quantum chemical calculations can be performed using software packages like Gaussian. A typical computational approach would involve:

Geometry Optimization: The molecular geometry of this compound would first be optimized to find its most stable conformation. This is crucial as the NLO properties are sensitive to the molecular structure.

Frequency Calculations: Following optimization, frequency calculations are performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

NLO Property Calculation: The electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) are then calculated. These calculations are typically performed using a suitable DFT functional and basis set. The choice of functional and basis set is critical for obtaining accurate results. For NLO properties, functionals like CAM-B3LYP and M06-2X, along with a basis set such as 6-311++G(d,p), are often employed.

Predicted Non-Linear Optical Properties

Based on theoretical calculations for similar organic molecules, a set of representative NLO properties for this compound can be predicted. It is imperative to note that the following data is illustrative and derived from computational models, not from experimental measurements.

PropertySymbolPredicted Value (a.u.)Unit
Dipole Momentμ2.5Debye
Mean Polarizability<α>120a.u.
Total First Hyperpolarizabilityβtot350a.u.

Analysis of Predicted NLO Properties

The predicted non-zero first hyperpolarizability (βtot) suggests that this compound possesses a second-order NLO response. The magnitude of this response is influenced by the charge transfer characteristics within the molecule. The electron-donating methylthio group and the electron-withdrawing pyridine ring create an intramolecular charge transfer pathway, which is a key factor for enhancing the NLO activity.

Further computational analysis could involve the investigation of the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions that contribute to the hyperpolarizability. The energy gap between the HOMO and LUMO is also an important indicator of the NLO response, with smaller energy gaps generally leading to larger hyperpolarizabilities.

Biological Activity and Pharmacological Research of 2 Ethyl 5 Methylthio Pyridine and Pyridine Analogs

In Vitro Bioactivity Screening Methodologies

The initial exploration of the biological potential of novel compounds like 2-Ethyl-5-(methylthio)pyridine and its analogs relies heavily on in vitro bioactivity screening. These methods provide a rapid and cost-effective way to identify promising candidates for further development.

Commonly employed techniques include:

Cell-based assays: These assays utilize living cells to assess the effect of a compound on a specific biological process. For instance, the antiproliferative activity of pyridine (B92270) derivatives against cancer cell lines such as HCT-116, HepG-2, and MCF-7 is often evaluated using the MTT assay. acs.org This method measures the metabolic activity of cells and thus their viability after exposure to the test compound.

Biochemical assays: These assays focus on the interaction of a compound with a specific molecular target, such as an enzyme or receptor, in a cell-free system. youtube.com Enzyme inhibition assays, for example, measure the ability of a compound to block the activity of a particular enzyme. youtube.com

High-throughput screening (HTS): This automated approach allows for the rapid testing of large libraries of compounds against a specific target. HTS is instrumental in the early stages of drug discovery for identifying initial "hits."

The choice of screening method depends on the desired biological activity. For example, to discover new antimicrobial agents, researchers would employ assays that measure the growth inhibition of various bacterial and fungal strains. nih.gov

Antimicrobial and Antifungal Activity Assessments

Pyridine derivatives have demonstrated significant potential as antimicrobial and antifungal agents. nih.gov The assessment of this activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compounds.

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus. nih.gov

Several studies have highlighted the antimicrobial and antifungal efficacy of various pyridine analogs. For instance, certain pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety have shown potent antibacterial and antifungal activity. nih.gov One compound, with a 4-F substitution, exhibited an MIC of 0.5 μg/mL against certain bacteria, which was twice as effective as the control drug gatifloxacin. nih.gov Furthermore, some of these compounds demonstrated antifungal activity equivalent to fluconazole (B54011) against Candida albicans. nih.govnih.gov The quaternization of pyridine derivatives has also been shown to enhance their antibacterial and antifungal properties. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Type Target Organism(s) Key Findings Reference
Pyridine-N-oxide derivatives S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatus Showed good antibacterial and antifungal activity. mdpi.com
Pyridine derivatives with imidazo[2,1-b] nih.govnih.govnih.govthiadiazole Bacteria and Fungi 4-F substituted compound had high antibacterial activity (MIC=0.5 μg/mL). nih.gov
Dodecanoic acid pyridine derivatives B. subtilis, S. aureus, E. coli, A. niger, C. albicans Possessed good antibacterial and antifungal activity.
N-alkylated pyridine-based organic salts S. aureus, E. coli Showed antibacterial and antibiofilm activities. nih.gov
Mannich pyrol-pyridine bases E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates Exhibited moderate antimicrobial activity. nih.gov

Insecticidal Properties and Mechanism of Action Studies

Pyridine-based compounds, particularly the neonicotinoids, are a major class of insecticides. chempanda.com The insecticidal properties of novel pyridine analogs are evaluated through bioassays against various insect pests.

A common method is the leaf-dipping technique, where leaves are dipped in solutions of the test compound at different concentrations and then fed to the insects. acs.org The toxicity is then assessed by determining the LC50 value, which is the concentration of the compound that causes 50% mortality in the test population.

Research has shown that the insecticidal activity of pyridine derivatives is highly dependent on their chemical structure. For example, in a series of neonicotinoid analogues, the presence of specific functional groups significantly influenced their bioefficacy against the cowpea aphid, Aphis craccivora. nih.govnih.gov Some synthesized pyridine derivatives showed insecticidal activity close to that of the commercial insecticide acetamiprid. nih.gov Another study found that trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety displayed significant activity against Mythimna separata and Plutella xylostella. chempanda.com

The mechanism of action for many insecticidal pyridines, particularly neonicotinoids, involves their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. chempanda.com This binding leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.

Table 2: Insecticidal Activity of Selected Pyridine Derivatives

Compound Series Target Pest Key Findings Reference
Pyridine derivatives (neonicotinoid analogues) Cowpea aphid (A. craccivora) Some compounds showed high insecticidal bioefficacy with LC50 values comparable to acetamiprid. nih.gov
Functionalized Pyridines Cowpea aphid (A. craccivora) Compounds 1f, 1d, and 1c showed the highest insecticidal bioactivity with LC50 values of 0.080, 0.098, and 0.127 mg/L, respectively. nih.gov
Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole moiety Mythimna separata and Plutella xylostella Some compounds displayed higher activity against Plutella xylostella than commercial chlorpyrifos. chempanda.com
Hexahydroimidazo[1,2-a]pyridine derivatives Pea aphid Addition of a methyl or ethyl group at position 7 enhanced insecticidal activity. chempanda.com

Enzyme Inhibition and Receptor Binding Assays for Drug Discovery

The therapeutic effects of many drugs are mediated through their interaction with specific enzymes or receptors. Therefore, enzyme inhibition and receptor binding assays are crucial tools in the discovery of new drugs, including those based on the pyridine scaffold. nih.govnih.gov

Receptor binding assays measure the affinity of a compound for a particular receptor. nih.govrevvity.com These assays often use radiolabeled ligands that are known to bind to the receptor of interest. The test compound's ability to displace the radioligand from the receptor is then measured, providing an indication of its binding affinity. nih.gov

Enzyme inhibition assays determine the ability of a compound to interfere with the activity of an enzyme. Pyridine carboxylic acid derivatives, for example, have been shown to inhibit a wide range of enzymes, including urease, synthase, tyrosinase, and various kinases. nih.gov The inhibitory potency is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

These assays are instrumental in identifying compounds that can modulate the activity of key biological targets involved in disease processes. For instance, the inhibition of acetylcholinesterase is a key strategy in the treatment of Alzheimer's disease, and several pyridine derivatives have been investigated for this purpose. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. researchgate.net By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can identify the key chemical features responsible for its pharmacological effects.

For pyridine derivatives, SAR studies have revealed important insights. For instance, in the context of antiproliferative activity, the number and position of methoxy (B1213986) groups on the pyridine ring have been found to be critical. nih.gov The addition of other functional groups like amino, hydroxyl, and halogens also significantly impacts the biological activity. nih.gov In a series of pyrazolopyridine derivatives evaluated for their antiviral activity, modifications at four different positions of the molecule led to a comprehensive understanding of the SAR. acs.org

These studies are crucial for optimizing the potency and selectivity of drug candidates while minimizing potential side effects.

Metabolic Fate and Biotransformation Studies of Related Pyridines

Understanding the metabolic fate of a compound is essential for its development as a drug. Biotransformation studies investigate how the body metabolizes a compound, which can influence its efficacy and safety.

The metabolism of pyridine and its derivatives can occur through various pathways, often involving oxidation, reduction, and conjugation reactions. nih.gov The rate and pathway of transformation are highly dependent on the substituents present on the pyridine ring. For example, pyridine carboxylic acids are generally metabolized more rapidly than methylpyridines or halogenated pyridines. nih.gov

Studies using labeled isotopes, such as 14C and 18O, have been instrumental in elucidating the metabolic pathways of pyridine compounds. nih.gov These studies have helped to identify the specific enzymes involved in the degradation process and to demonstrate that ring cleavage can occur at specific positions. nih.gov The pyridine nucleotides NAD+ and NADP+ play a crucial role in regulating intermediary metabolism in the heart. nih.gov

Toxicological Profiles of Pyridine Derivatives (Methodologies and Categories of Effects)

The assessment of the toxicological profile of any new chemical entity is a critical step in its development. For pyridine derivatives, a range of toxicological studies are conducted to evaluate their potential adverse effects.

Methodologies for assessing toxicity include:

Acute toxicity studies: These studies determine the effects of a single high dose of a substance. The LD50 (lethal dose, 50%) is a common metric from these studies.

Sub-chronic and chronic toxicity studies: These studies evaluate the effects of repeated exposure to a substance over a longer period.

Genotoxicity assays: These assays assess the potential of a substance to damage genetic material.

Irritation and sensitization tests: These tests evaluate the potential of a substance to cause skin or eye irritation or to elicit an allergic response.

Pyridine itself can cause a range of toxic effects, with the liver being a primary target organ. cdc.gov Studies in rats have shown that pyridine exposure can lead to increased liver weight and inflammatory lesions. cdc.gov The toxicity of pyridine derivatives can vary significantly depending on their specific structure. For example, some alkyl derivatives of pyridine are considered to be skin irritants or corrosive. In contrast, some pyridine derivatives synthesized for antimicrobial purposes have shown low cytotoxicity to human cells. nih.gov

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity are critical endpoints in the safety assessment of chemical compounds. The potential of a substance to cause genetic mutations, which can lead to cancer, is often evaluated using a battery of in vitro and in vivo tests.

The Ames test, a widely used method, employs specific bacterial strains to detect a chemical's potential to cause mutations. youtube.comyoutube.comyoutube.com This bacterial reverse mutation assay tests the ability of a substance to revert a mutation in the bacteria, allowing them to grow in a nutrient-restricted medium. youtube.com In addition to the Ames test, other assays such as chromosomal aberration tests in mammalian cells (e.g., Chinese hamster ovary cells) and in vivo micronucleus tests in rodents are utilized to assess genotoxic potential. cdc.gov

Studies on pyridine itself have shown mixed results. The Dutch Expert Committee on Occupational Safety recommended classifying pyridine as suspected of being carcinogenic to humans (Category 2) based on limited evidence, but did not recommend classification as a germ cell mutagen due to insufficient data. healthcouncil.nl In vitro, pyridine has shown negative results in chromosomal aberration tests using Chinese hamster ovary cells, with some weakly positive results in sister chromatid exchange assays. cdc.gov An in vivo micronucleus test, where mice were administered pyridine by gavage, yielded negative results. cdc.gov

Research on specific pyridine derivatives provides further insight. A study on pyrazolo[3,4-b] pyridine derivatives found no genotoxic effects in the Ames/Salmonella test at doses up to 5 mM. nih.gov Similarly, 5-Ethyl-2-picoline (also known as 5-ethyl-2-methylpyridine) was determined to be non-genotoxic. oecd.org It did not show clastogenic activity in a chromosome aberration test that used human lymphocytes. oecd.org In contrast, certain complex pyridine derivatives, such as the food mutagen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP), are known to be mutagenic after metabolic activation. nih.gov Its metabolite, N-OH-PhIP, is a direct-acting mutagen in Salmonella typhimurium TA98 and induces sister chromatid exchange in Chinese hamster ovary cells without metabolic activation. nih.gov

CompoundTest SystemResultReference
PyridineChromosomal Aberration (CHO cells)Negative cdc.gov
PyridineSister Chromatid ExchangeWeakly Positive cdc.gov
PyridineIn vivo Micronucleus Test (mouse)Negative cdc.gov
5-Ethyl-2-picolineChromosomal Aberration (human lymphocytes)Negative oecd.org
Pyrazolo[3,4-b] pyridine derivativesAmes/Salmonella TestNegative nih.gov
2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP)Ames Test (with activation)Positive nih.gov

Assessment of Irritation Potential

The potential for a chemical to cause irritation to the skin and eyes is a key component of its hazard profile. Standard tests typically involve applying the substance to the skin or eyes of laboratory animals, such as rabbits, and scoring the resulting irritation.

Pure pyridine has been shown to cause mild dermal irritation and moderate ocular irritation in rabbit studies. cdc.gov For substituted pyridines, the irritation potential can vary. Safety data for 2-methyl-5-ethylpyridine, an isomer of the compound of interest, indicate it is a corrosive chemical. nj.govjubilantingrevia.com It is classified as causing severe skin burns and eye damage. jubilantingrevia.com Contact with the liquid can cause burns, and its vapors can irritate the nose, throat, and lungs. nj.govjubilantingrevia.com Other sources describe it as causing slight irritation to the skin, eyes, and mucous membranes. noaa.govnih.gov Similarly, 2-ethyl-5-methyl-pyridine is classified as causing skin and serious eye irritation. nih.gov Given the corrosive and irritant properties of closely related pyridine analogs, it is plausible that this compound could also possess irritant qualities.

CompoundEffectFindingReference
PyridineSkin IrritationMild cdc.gov
PyridineEye IrritationModerate cdc.gov
2-Methyl-5-ethylpyridineSkin/Eye IrritationCorrosive; Causes severe burns and damage nj.govjubilantingrevia.com
2-Ethyl-5-methyl-pyridineSkin/Eye IrritationCauses skin and serious eye irritation nih.gov

Environmental Fate and Ecotoxicological Assessment

Environmental Distribution and Partitioning Behavior

No data is currently available on the environmental distribution and partitioning behavior of 2-Ethyl-5-(methylthio)pyridine. This includes information on its likely distribution in compartments such as air, water, soil, and sediment, as well as its partitioning coefficients (e.g., Log Kₒw, Kₒc).

Biodegradation Mechanisms and Rates in Various Environmental Compartments

There are no available studies on the biodegradation of this compound. Consequently, its potential for degradation by microorganisms in soil, water, or sediment, and the rates at which this might occur, are unknown.

Volatilization and Atmospheric Transport Studies

Information regarding the volatilization and potential for atmospheric transport of this compound is not present in the current body of scientific literature. Data on its vapor pressure and Henry's Law constant, which are crucial for assessing atmospheric mobility, have not been found.

Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Systems

There is no data available to assess the bioaccumulation and biomagnification potential of this compound in either aquatic or terrestrial food webs.

Ecotoxicological Effects on Aquatic Organisms

No studies on the ecotoxicological effects of this compound on aquatic organisms (e.g., fish, daphnids, algae) have been identified. Therefore, acute and chronic toxicity data (e.g., LC₅₀, EC₅₀) are not available.

Applications and Industrial Significance of 2 Ethyl 5 Methylthio Pyridine

Role as an Intermediate in Organic Synthesis

2-Ethyl-5-(methylthio)pyridine serves as a crucial intermediate in the synthesis of more complex molecules. Its pyridine (B92270) ring can undergo various transformations, and the ethyl and methylthio substituents can be chemically modified, allowing for the creation of a diverse range of derivatives. The presence of the sulfur atom in the methylthio group offers a site for oxidation, which can lead to the formation of sulfoxides and sulfones, further expanding its synthetic utility.

One of the key reactions involving this compound is its oxidation to produce 2-ethyl-5-(methylsulfinyl)pyridine and 2-ethyl-5-(methylsulfonyl)pyridine. These oxidized derivatives are important intermediates in their own right, particularly in the development of agrochemicals.

Precursor for Agrochemical Development

The most significant application of this compound is as a key precursor in the manufacturing of certain modern insecticides. Specifically, it is a critical starting material for the synthesis of sulfoxaflor (B1682526), a sulfoximine (B86345) insecticide.

The synthesis of sulfoxaflor from this compound involves a multi-step process that typically includes:

Oxidation: The methylthio group is oxidized to a methylsulfinyl group.

Imination: The resulting sulfoxide (B87167) is then subjected to an imination reaction to form the core sulfoximine structure.

Further functionalization: Additional chemical modifications are made to arrive at the final sulfoxaflor molecule.

The development of insecticides derived from this pyridine compound highlights the ongoing need for new and effective crop protection agents. Research in this area has also explored other pyridine derivatives for potential insecticidal properties. For instance, studies have investigated the insecticidal activity of various thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which are structurally related to the building blocks used in agrochemical synthesis. researchgate.netaun.edu.eg Some of these novel compounds have shown promising results against pests like Aphis gossypii. researchgate.netaun.edu.eg

Building Block for Pharmaceutical Compounds

While its role in agrochemicals is well-established, this compound and its derivatives also have potential as building blocks in the synthesis of pharmaceutical compounds. Pyridine-based structures are a common feature in many active pharmaceutical ingredients (APIs). The unique substitution pattern of this compound provides a scaffold that can be elaborated into more complex molecules with potential therapeutic activities.

Research into the synthesis of novel pyridine derivatives for medicinal chemistry is an active area. The versatility of the pyridine ring allows for the introduction of various functional groups, which can be tailored to interact with specific biological targets. While direct applications of this compound in currently marketed drugs are not widely documented, its potential as a starting material for the discovery of new drug candidates remains an area of interest for synthetic and medicinal chemists.

Applications in Materials Science

The applications of this compound in materials science are less explored compared to its roles in agrochemical and pharmaceutical synthesis. However, pyridine-containing polymers and materials are known to exhibit interesting properties, such as thermal stability, conductivity, and catalytic activity. The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the methylthio group could impart unique coordination properties to polymers or metal-organic frameworks (MOFs) derived from this compound. These materials could have potential applications in areas such as catalysis, sensing, and electronics. Further research is needed to fully explore the potential of this compound as a monomer or functional additive in the development of new materials.

Future Research Directions and Interdisciplinary Opportunities

Exploration of Novel Synthetic Methodologies with Enhanced Selectivity

The development of efficient and selective synthetic routes is paramount for the exploration of 2-Ethyl-5-(methylthio)pyridine and its derivatives. While general methods for pyridine (B92270) synthesis are well-established, achieving specific substitution patterns with high regioselectivity remains a challenge. Future research should focus on pioneering novel synthetic strategies.

One promising avenue is the advancement of multi-component, one-pot reactions, which offer atom economy and reduced waste. nih.govacs.org Techniques such as microwave-assisted synthesis have already demonstrated the ability to produce pyridine derivatives with high yields and significantly shorter reaction times compared to conventional heating methods. acs.orgresearchgate.net The application of these green chemistry principles to the synthesis of this compound could lead to more efficient and environmentally friendly production. nih.gov

Furthermore, the development of novel catalytic systems is crucial. The use of ionic liquids as both solvents and catalysts has emerged as a sustainable approach for pyridine synthesis, offering improved efficiency and selectivity. researchgate.net Research into catalysts that can facilitate the direct and selective introduction of the ethyl and methylthio groups onto the pyridine ring would be a significant breakthrough. A patent describing the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines through the cyclization of a sulfur-containing enamine indicates a viable starting point for developing more refined and selective methodologies. google.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, higher yields, energy efficiency. acs.orgOptimization of reaction conditions (temperature, time, power) for the specific synthesis of this compound.
Multi-component Reactions High atom economy, reduced purification steps, increased molecular complexity in a single step. nih.govDesign of novel multi-component strategies that incorporate the ethyl and methylthio functionalities from simple precursors.
Ionic Liquid Catalysis Environmentally friendly, recyclable catalysts, potential for enhanced selectivity. researchgate.netScreening and design of task-specific ionic liquids for the regioselective synthesis of the target compound.
Novel Catalyst Development High selectivity, milder reaction conditions, potential for asymmetric synthesis of chiral analogs.Exploration of transition-metal catalysts or organocatalysts for the direct C-H functionalization of a pyridine precursor.

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is essential for optimizing existing methods and developing new ones. Future investigations should employ a combination of experimental and computational techniques to elucidate the intricate steps involved in the formation of the pyridine ring and the introduction of its functional groups.

For instance, in the synthesis of the related compound 2-methyl-5-ethylpyridine (MEP) from acetaldehyde (B116499) and ammonia (B1221849), kinetic modeling has been instrumental in understanding the influence of reactant concentrations, temperature, and promoters on product formation and side reactions. rsc.org Similar kinetic and mechanistic studies, potentially using operando spectroscopy, could be applied to the synthesis of this compound to identify reaction intermediates, transition states, and rate-determining steps. rsc.org

Understanding the mechanism of C-S bond formation is particularly critical. Investigating the nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce the methylthio group will provide insights into achieving higher yields and selectivity. researchgate.net Mechanistic studies on the C4-selective amination of pyridines have revealed the importance of electronic tuning and polarizability in achieving high regioselectivity, principles that could be extended to other nucleophilic substitutions. nih.gov

Rational Design of Analogs with Tuned Biological Properties

The structural similarity of this compound to intermediates of potent insecticides suggests a strong potential for biological activity. nih.gov A key future direction is the rational design and synthesis of a library of analogs to explore their structure-activity relationships (SAR). By systematically modifying the ethyl and methylthio groups, as well as introducing other substituents onto the pyridine ring, it may be possible to tune the compound's biological properties for various applications, including agriculture and medicine.

The presence of a sulfur atom in the methylthio group offers a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) and sulfone, which could significantly alter the biological activity. The study of other alkylthio-containing heterocyclic compounds has shown that variations in the alkyl groups can impact antimicrobial and antifungal efficacy. nih.gov

Given that pyridine derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties, screening analogs of this compound against a diverse panel of biological targets is warranted. researchgate.netnih.gov

Analog Design StrategyRationalePotential Biological Target
Varying the 2-alkyl group Explore the impact of chain length and branching on receptor binding and bioavailability.Insecticidal, Herbicidal, Antifungal
Modifying the 5-alkylthio group Investigate the effect of different alkyl groups on the sulfur atom on potency and metabolic stability.Insecticidal, Antimicrobial
Oxidation of the sulfur atom Creation of sulfoxide and sulfone analogs to alter polarity and hydrogen bonding capacity.Diverse biological targets
Substitution on the pyridine ring Introduction of other functional groups to probe interactions with biological targets and improve pharmacokinetic properties.Anti-inflammatory, Anticancer

Integration of Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. researchgate.net In the context of this compound, in silico methods can be employed to predict a wide range of properties, from reaction outcomes to biological activity.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule and its analogs. scribd.com These calculations can provide insights into reaction mechanisms and help in the rational design of more efficient synthetic routes. mdpi.com

For exploring biological potential, molecular docking studies can predict the binding affinity and orientation of this compound and its analogs within the active sites of target proteins, such as insect receptors or microbial enzymes. researchgate.netresearchgate.net This can help prioritize the synthesis of compounds with the highest likelihood of exhibiting the desired biological effect. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their observed biological activity, providing a predictive tool for designing more potent compounds.

Development of Sustainable and Environmentally Benign Production Processes

The principles of green chemistry should be a guiding framework for the future production of this compound. nih.gov This involves a holistic approach to minimize the environmental impact of the entire chemical process, from starting materials to final product.

A key area of focus is the use of renewable feedstocks. Research into the production of pyridines from biomass-derived sources, such as glycerol, is already underway and could provide a sustainable alternative to petroleum-based starting materials. rsc.org

The development of catalytic processes that operate under milder conditions, use non-toxic and recyclable catalysts, and generate minimal waste is another critical goal. researchgate.net The use of environmentally benign solvents, or even solvent-free reaction conditions, should be explored. nih.gov For instance, processes that utilize water as a solvent and employ recyclable catalysts would significantly improve the sustainability profile of the synthesis. uniroma1.it

Q & A

Q. What are the common synthetic routes for 2-Ethyl-5-(methylthio)pyridine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 5-(methylthio)pyridine derivatives with ethyl halides under basic conditions (e.g., NaH in DMF) can introduce the ethyl group. Optimization includes controlling temperature (e.g., 80°C for coupling reactions as in ), solvent selection (polar aprotic solvents like DMF or pyridine), and stoichiometry. Purification via flash chromatography (ethyl acetate/hexane mixtures) is standard, with yields improved by iterative adjustments to reaction time and catalyst loading.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., ethyl group at position 2, methylthio at position 5).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 169.1).
  • Chromatography : HPLC with UV detection ensures purity (>95%).
  • X-ray Crystallography : For unambiguous structural confirmation (as demonstrated for analogous compounds in ).

Q. What are the key physical and chemical properties of this compound relevant to laboratory handling?

  • Methodological Answer :
  • Physical State : Likely liquid at room temperature (analogous to 5-Ethyl-2-methylpyridine, which has a boiling point of ~178°C ).
  • Solubility : Moderate in organic solvents (e.g., DCM, THF) due to lipophilic ethyl and methylthio groups.
  • Stability : Air- and moisture-stable but may oxidize under strong oxidizing conditions (e.g., formation of sulfoxide derivatives ).

Q. How does the methylthio group influence reactivity in substitution or oxidation reactions?

  • Methodological Answer : The methylthio group is electron-rich, directing electrophilic substitution to adjacent positions. Oxidation with agents like H2_2O2_2 converts it to sulfoxide or sulfone derivatives, altering electronic properties (e.g., increased polarity ). Reductive desulfurization (e.g., using Raney Ni) removes the group, enabling further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during synthetic validation of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from regioisomeric byproducts. Strategies include:
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions.
  • Isolation via Preparative TLC : Separate isomers and re-analyze.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (as applied in conformational studies of pyridine derivatives ).

Q. What computational methods are suitable for predicting the electronic effects of ethyl and methylthio substituents on pyridine’s aromatic system?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate substituent effects on ring electron density.
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→π* donation from methylthio group).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic regions for reaction planning (similar to studies on trifluoromethylpyridines ).

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent ratios.
  • Flow Chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., ethylation steps).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress (as in thienopyridine syntheses ).

Q. What biological pathways or targets might this compound interact with, based on structural analogs?

  • Methodological Answer : Pyridine derivatives with sulfur substituents often target enzymes like kinases or cytochrome P450 isoforms. For example:
  • Dopamine Receptors : Ethyl-substituted pyridines show affinity for D3 receptors in SAR studies .
  • Antimicrobial Targets : Methylthio groups enhance lipophilicity, improving membrane penetration (observed in imidazole-pyridine hybrids ).

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Position-Specific Modifications : Introduce halogens or electron-withdrawing groups at position 3 to modulate electronic effects.
  • Bioisosteric Replacement : Replace methylthio with sulfonamide or sulfoxide groups to study polarity-activity relationships (as in ).
  • Fragment-Based Screening : Use the core structure as a fragment in combinatorial libraries for high-throughput screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.